molecular formula C25H28N2O5 B14427750 5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline CAS No. 83148-65-6

5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline

Katalognummer: B14427750
CAS-Nummer: 83148-65-6
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: YIMJMPFFIWOIDL-QMMLZNLJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

The synthesis of 5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological systems. In industry, it could be utilized in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of 5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline involves its interaction with specific molecular targets and pathways within biological systems

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 5-Benzamido-2-methyl-4-oxo-6-phenylhexanoylproline stands out due to its unique chemical structure and properties

Eigenschaften

CAS-Nummer

83148-65-6

Molekularformel

C25H28N2O5

Molekulargewicht

436.5 g/mol

IUPAC-Name

(2S)-1-[(2R,5S)-5-benzamido-2-methyl-4-oxo-6-phenylhexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H28N2O5/c1-17(24(30)27-14-8-13-21(27)25(31)32)15-22(28)20(16-18-9-4-2-5-10-18)26-23(29)19-11-6-3-7-12-19/h2-7,9-12,17,20-21H,8,13-16H2,1H3,(H,26,29)(H,31,32)/t17-,20+,21+/m1/s1

InChI-Schlüssel

YIMJMPFFIWOIDL-QMMLZNLJSA-N

Isomerische SMILES

C[C@H](CC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O

Kanonische SMILES

CC(CC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)N3CCCC3C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.